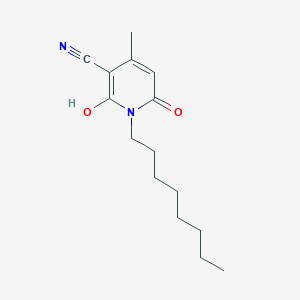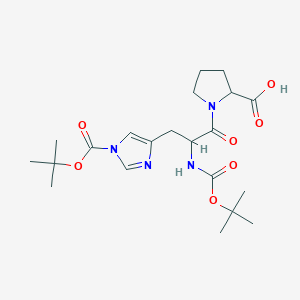
Boc-DL-His(1-Boc)-DL-Pro-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DL-His(1-Boc)-DL-Pro-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of histidine and proline, both of which are amino acids. The compound is characterized by the presence of tert-butyloxycarbonyl (Boc) groups, which serve as protective groups during chemical reactions. These protective groups are crucial in preventing unwanted side reactions, thereby ensuring the integrity of the desired product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-His(1-Boc)-DL-Pro-OH typically involves the protection of the amino groups of histidine and proline with Boc groups. The process begins with the reaction of histidine and proline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction results in the formation of Boc-protected histidine and proline. The protected amino acids are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of the compound. The reaction conditions are carefully controlled to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Boc-DL-His(1-Boc)-DL-Pro-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or HATU.
Oxidation and Reduction: The histidine moiety can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Coupling: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) are frequently used as coupling reagents.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, coupled peptides, and oxidized or reduced derivatives of the histidine moiety.
Aplicaciones Científicas De Investigación
Boc-DL-His(1-Boc)-DL-Pro-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is utilized in the production of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of Boc-DL-His(1-Boc)-DL-Pro-OH is primarily related to its role as a building block in peptide synthesis. The Boc groups protect the amino groups during the coupling reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc groups are removed under acidic conditions, revealing the free amino groups. This allows the peptide to fold into its active conformation and exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Boc-L-His(1-Boc)-L-Pro-OH: A similar compound with L-configuration of histidine and proline.
Fmoc-DL-His(1-Fmoc)-DL-Pro-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protective group instead of Boc.
Boc-DL-His(1-Boc)-DL-Ala-OH: Similar compound with alanine instead of proline.
Uniqueness
Boc-DL-His(1-Boc)-DL-Pro-OH is unique due to its specific combination of histidine and proline with Boc protection. This combination allows for the synthesis of peptides with unique properties and functionalities, making it a valuable tool in peptide chemistry.
Propiedades
Fórmula molecular |
C21H32N4O7 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H32N4O7/c1-20(2,3)31-18(29)23-14(16(26)25-9-7-8-15(25)17(27)28)10-13-11-24(12-22-13)19(30)32-21(4,5)6/h11-12,14-15H,7-10H2,1-6H3,(H,23,29)(H,27,28) |
Clave InChI |
VGBYSJWNCPPTDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)N2CCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


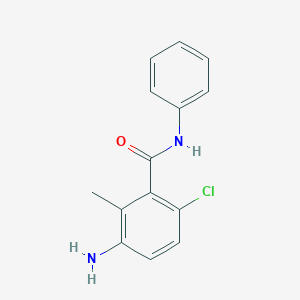
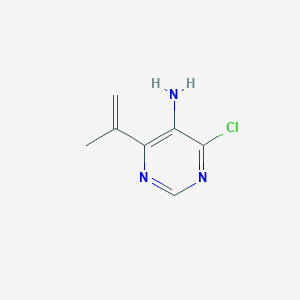
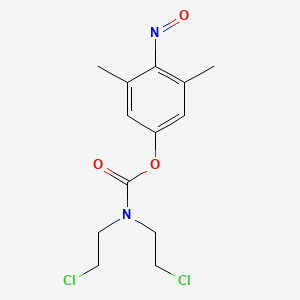
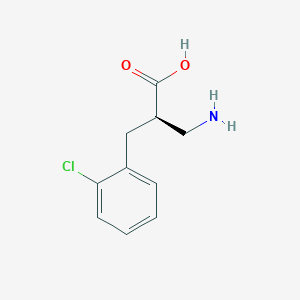
![(1-(tert-Butoxycarbonyl)-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B13976279.png)
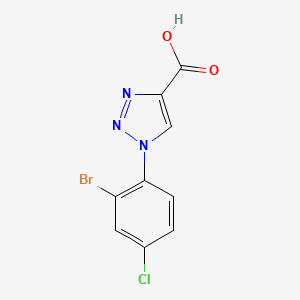
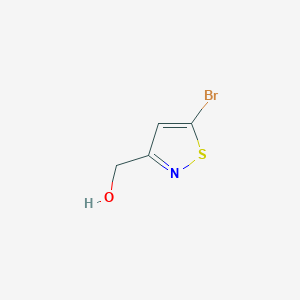
![ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13976289.png)
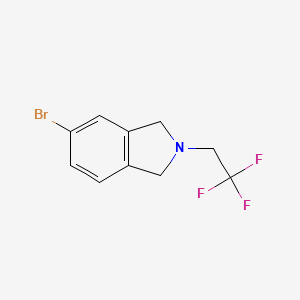
![4-[[3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methyl]benzonitrile](/img/structure/B13976301.png)
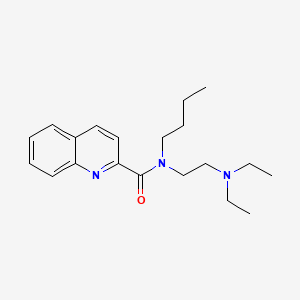
![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)

